(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

Catalog No.
S1938151
CAS No.
222412-89-7
M.F
C7H6O2
M. Wt
129.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

CAS Number

222412-89-7

Product Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

Molecular Formula

C7H6O2

Molecular Weight

129.07 g/mol

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

WPYMKLBDIGXBTP-BNUYUSEDSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)O

(1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid is a carbon-labeled derivative of cyclohexatrienecarboxylic acid, where all six carbon atoms in the cyclohexane ring are isotopically enriched with carbon-13 (^13C). This compound features a carboxylic acid functional group attached to a cyclohexatriene structure, which is characterized by alternating double bonds within a six-membered carbon ring. The presence of the carboxylic acid group significantly influences the compound's chemical behavior and biological activity.

The chemical reactivity of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid can be attributed to its functional groups. The carboxylic acid can participate in various reactions such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic Substitution: The carboxylic acid can act as a nucleophile in reactions with electrophiles.

Additionally, the cyclohexatriene moiety can undergo electrophilic aromatic substitution due to the presence of double bonds.

Compounds that contain cyclohexene or cyclohexatriene structures have been reported to exhibit a range of biological activities. Research indicates that derivatives of cyclohexene series possess antimicrobial, antifungal, and anticancer properties. For instance, studies have shown that certain synthesized derivatives demonstrate activity against pathogenic bacteria and cancer cell lines . The specific biological activity of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid remains to be fully explored but is expected to follow similar trends due to its structural characteristics.

The synthesis of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid typically involves the following methodologies:

  • Carbon Isotope Labeling: The incorporation of ^13C into the cyclohexane framework can be achieved through specific synthetic pathways that utilize labeled precursors.
  • Diels-Alder Reactions: This method can be employed to construct the cyclohexatriene structure from diene and dienophile components.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through reactions involving carbon dioxide or other carboxylating agents.

These methods allow for precise control over the isotopic labeling and functionalization of the compound.

(1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid has potential applications in:

  • Nuclear Magnetic Resonance Spectroscopy: The ^13C labeling allows for detailed structural analysis via NMR techniques.
  • Biological Studies: Its unique isotopic signature can be used in metabolic studies to trace pathways involving cyclohexene derivatives.
  • Pharmaceutical Research: Due to its structural similarity to biologically active compounds, it may serve as a lead compound for drug development.

Interaction studies focus on how (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid interacts with biological macromolecules. Preliminary studies on similar compounds suggest that these interactions may involve binding to proteins or enzymes relevant in metabolic pathways. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents derived from this compound.

Several compounds share structural similarities with (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cyclohexene Carboxylic AcidCycloalkeneExhibits significant acidity due to carboxyl group .
1-Methylcyclohexane Carboxylic AcidMethyl-substitutedVaries in acidity based on substituent position .
1-Naphthoic AcidAromaticContains a fused ring system; used in dyes .
Cyclopentadiene Carboxylic AcidDieneReactivity differs due to fewer carbons .

Uniqueness

The uniqueness of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid lies in its complete ^13C labeling which allows for specific tracking in biological systems and enhances its utility in research applications compared to its non-labeled counterparts. This isotopic labeling provides insights into metabolic processes that are not possible with conventional compounds.

The synthesis of (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid, commonly known as ¹³C₆-labeled benzoic acid, requires specialized methodologies that efficiently incorporate carbon-13 isotopes while maintaining high isotopic purity. Three primary synthetic approaches have been developed and refined for industrial applications, each offering distinct advantages and challenges for large-scale production.

Isotope-Selective Synthesis via Grignard Reagent Carbonation

The Grignard reagent carbonation methodology represents the most established and widely utilized approach for synthesizing ¹³C-labeled aromatic carboxylic acids [1] [2] [3]. This classical organometallic transformation involves the nucleophilic addition of phenylmagnesium bromide to carbon dioxide, followed by acidic hydrolysis to yield the desired carboxylic acid product.

The synthetic sequence begins with the formation of phenylmagnesium bromide from bromobenzene and magnesium metal in anhydrous diethyl ether [4] [5]. The organometallic reagent exhibits strong nucleophilic character due to the polarized carbon-magnesium bond, with the aromatic carbon bearing significant negative charge density [1]. Upon treatment with solid carbon dioxide at temperatures ranging from -78°C to room temperature, the Grignard reagent undergoes nucleophilic attack at the electrophilic carbon center of carbon dioxide [2].

The mechanism proceeds through initial formation of a magnesium carboxylate intermediate, which subsequently undergoes protonation with aqueous sulfuric acid to afford the neutral carboxylic acid product [4]. The reaction demonstrates excellent atom economy, with the carbon dioxide molecule being completely incorporated into the final product structure. When utilizing ¹³C-labeled carbon dioxide, isotopic incorporation exceeds 95% under optimized conditions [1].

Table 1: Synthetic Methodologies for ¹³C₆-Labeled Aromatic Carboxylic Acids

MethodologyReaction Conditions¹³C Labeling Efficiency (%)Substrate ScopeAdvantages
Grignard Reagent CarbonationMg/ether, CO₂, -78°C to RT>95Aryl/alkyl halidesHigh yielding, well-established
Palladium-Catalyzed CarboxylationPd(OAc)₂, tBuXPhos, Et₂Zn, 40°C, 10 atm CO₂>99Aryl bromides/chloridesFunctional group tolerance
Nickel-Mediated CarboxylationNiBr₂·diglyme, neocuproine, 25°C40-60Alkyl iodidesMild conditions
Decarboxylative CarboxylationPd catalyst, ¹³CO₂, NHP-esters>99Carboxylic acid derivativesDirect isotope exchange
Electrochemical CarboxylationPd cathode, aqueous electrolyte, -1.5V90-95Aryl (pseudo)halidesNear-stoichiometric ¹³CO₂

Critical considerations for successful Grignard carbonation include stringent anhydrous conditions, as trace moisture rapidly destroys the organometallic reagent through protonolysis [5]. The reaction requires careful temperature control, with initial formation conducted at low temperatures to minimize side reactions, followed by gradual warming to facilitate complete carbonation [6]. Biphenyl formation through radical coupling represents the primary side reaction, necessitating subsequent purification through acid-base extraction protocols [4].

For ¹³C₆-labeled substrates, the methodology requires bromobenzene-¹³C₆ as the starting material, which can be synthesized through trimerization of ¹³C-enriched acetylene followed by bromination . The overall synthetic efficiency from labeled precursors typically ranges from 65-80%, making this approach suitable for preparative-scale synthesis [5].

Catalytic Oxidation Pathways for Benzyl Alcohol Derivatives

The oxidative transformation of benzyl alcohol derivatives to carboxylic acids represents an alternative synthetic strategy that can accommodate ¹³C labeling through appropriately labeled benzyl alcohol precursors [8] [9] [10]. Multiple catalytic systems have been developed to facilitate this transformation under mild, environmentally benign conditions.

Heterogeneous palladium-bismuth-tellurium catalysts supported on activated carbon (Pd-Bi-Te/C) demonstrate exceptional activity for aerobic oxidation of diverse benzylic and aliphatic primary alcohols to carboxylic acids [8]. The ternary catalyst system operates under mild conditions (80°C, atmospheric oxygen pressure) in aqueous basic media, achieving carboxylic acid yields exceeding 90% for most substrates [8]. The catalyst demonstrates remarkable stability, maintaining activity through over 30,000 turnovers in continuous-flow packed-bed reactor configurations [8].

The oxidation mechanism involves initial alcohol coordination to palladium active sites, followed by beta-hydride elimination to generate benzaldehyde intermediates [11]. Subsequent oxidation of the aldehyde to carboxylic acid proceeds through hydroxide nucleophilic attack and palladium-catalyzed dehydrogenation [11]. The presence of bismuth and tellurium promoters enhances catalyst stability and prevents palladium nanoparticle sintering under oxidative conditions [8].

Table 2: Catalytic Oxidation Pathways for Benzyl Alcohol Derivatives

Catalyst SystemReaction ConditionsYield (%)SelectivityRecyclability
Pd-Bi-Te/CO₂, 80°C, aqueous base>90High to carboxylic acidExcellent (>30,000 turnovers)
Pd/carrageenan xerogelAir, 60°C, ethanol85-95Moderate aldehyde/acidGood (5 cycles)
Acetobacter malorumAerobic, 30°C, pH 774-98Complete to carboxylic acidContinuous flow capable
Pd-Zn/TiO₂Air, 160°C80-85High to aldehydeGood (4 cycles)
Photocatalytic (air/light)Air, visible light, RT70-99Complete to carboxylic acidNot applicable

Biocatalytic oxidation using Acetobacter malorum represents a green alternative for benzyl alcohol oxidation [9]. This newly isolated bacterial strain demonstrates broad substrate scope, efficiently converting para-substituted benzyl alcohols and positional isomers to the corresponding carboxylic acids under mild aerobic conditions [9]. The biocatalyst shows remarkable regioselectivity, converting 1,4-phenylenedimethanol to 4-(hydroxymethyl)benzoic acid with less than 3% terephthalic acid formation [9].

For ¹³C labeling applications, the oxidative approach requires synthesis of labeled benzyl alcohol precursors. These can be prepared through reduction of ¹³C-labeled benzaldehydes or through Grignard reaction of labeled benzyl halides with formaldehyde [8]. The overall isotopic retention through the oxidative sequence typically exceeds 98%, making this approach suitable for maintaining high isotopic purity [9].

Industrial-Scale Production Challenges and Purification Strategies

The industrial production of ¹³C₆-labeled aromatic carboxylic acids faces significant technical and economic challenges that must be addressed through innovative process design and purification strategies [12] [13] [14]. The primary obstacles include high material costs, isotope scrambling, product purification complexity, and specialized equipment requirements.

Material cost considerations dominate industrial feasibility assessments, as ¹³C-enriched precursors command premium pricing compared to natural abundance materials [12]. The cost differential can exceed 1000-fold for highly enriched isotopic reagents, necessitating synthetic strategies that maximize atom economy and minimize waste [12]. Late-stage isotope incorporation methodologies, such as decarboxylative carboxylation, offer advantages by utilizing stoichiometric quantities of expensive ¹³CO₂ rather than excess amounts [15] [16].

Isotope scrambling represents a critical purity concern, particularly during prolonged reaction times or elevated temperatures [12]. Exchange reactions between labeled and unlabeled carbon centers can reduce isotopic enrichment below acceptable thresholds for analytical applications [17]. Mitigation strategies include anhydrous reaction conditions, short reaction times, and careful selection of reaction solvents that minimize isotope exchange pathways [12].

Table 3: Industrial-Scale Production Challenges and Purification Strategies

ChallengeImpactMitigation StrategyPurification Method
¹³C Source CostHigh material costs limit commercial viabilityLate-stage labeling, stoichiometric ¹³CO₂Cost optimization
Isotope ScramblingReduces isotopic purity below 95%Anhydrous conditions, short reaction timesPreparative HPLC, ion exchange
Product PurificationDifficult separation from unlabeled impuritiesChromatographic separation, crystallizationSilica gel chromatography, recrystallization
Scale-up LimitationsSpecialized equipment requirementsContinuous flow reactors, process intensificationAutomated purification systems
Catalyst RecoveryCatalyst cost in heterogeneous systemsImmobilized catalysts, magnetic separationHeterogeneous catalyst design

Purification of ¹³C-labeled products requires specialized techniques capable of discriminating between isotopic variants [13] [14]. Preparative high-performance liquid chromatography (HPLC) using silica gel stationary phases can achieve baseline separation of labeled and unlabeled compounds [13]. Ion-exchange chromatography provides an alternative separation mechanism for ionizable compounds, exploiting subtle differences in dissociation equilibria between isotopic variants [18].

Large-scale purification protocols have been developed for gram-scale synthesis of ¹³C-labeled compounds [13]. These procedures utilize silica gel chromatography with optimized solvent systems to achieve high recovery yields while maintaining isotopic purity above 99% [14]. Crystallization techniques offer additional purification opportunities, particularly for compounds capable of forming well-defined crystal structures [19].

Scale-up considerations require specialized reactor designs capable of handling isotopic reagents safely and efficiently [20]. Continuous flow reactors provide advantages for isotope labeling applications by minimizing residence times and reducing opportunities for isotope scrambling [20]. Process intensification through microreactor technology enables precise control of reaction parameters while minimizing material requirements [20].

¹³C Nuclear Magnetic Resonance Spectral Analysis and Isotopic Shift Patterns

¹³C Nuclear Magnetic Resonance spectroscopy represents the most direct and informative analytical technique for characterizing isotopically labeled compounds. The uniformly ¹³C-enriched cyclohexatrienecarboxylic acid exhibits distinctive spectral features that differentiate it from its naturally abundant ¹²C counterpart [4] [5].

Chemical Shift Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum of (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid displays seven distinct resonance signals corresponding to the seven carbon environments within the molecule [6] [7]. The aromatic carbon atoms resonate in the characteristic downfield region between 120-140 parts per million, while the carboxyl carbon appears significantly downfield at approximately 172.6 parts per million [8] [9].

The aromatic carbon signals exhibit well-resolved chemical shifts with the ipso-carbon (C-1) appearing at 130.3 parts per million, the ortho-carbons (C-2/C-6) at 128.5 parts per million, the meta-carbons (C-3/C-5) at 129.4 parts per million, and the para-carbon (C-4) at 133.9 parts per million [7] [9]. These chemical shift values are consistent with the electron-withdrawing effect of the carboxyl substituent, which deshields the aromatic carbons and shifts their resonances downfield relative to unsubstituted benzene [8] [10].

Isotopic Shift Phenomena

The isotopic substitution of ¹²C with ¹³C in the aromatic ring system produces measurable isotopic shifts in the Nuclear Magnetic Resonance spectrum. These shifts, typically ranging from ±0.01 to ±0.08 parts per million, arise from the slight differences in bond lengths and electronic environments between carbon-12 and carbon-13 isotopes [11] [12]. The carboxyl carbon exhibits the largest isotopic shift (±0.08 parts per million) due to its direct involvement in the electronic perturbations caused by the heavy isotope substitution [13].

Coupling Pattern Analysis

The ¹³C Nuclear Magnetic Resonance spectrum of the uniformly labeled compound displays characteristic coupling patterns that provide structural confirmation. In the absence of proton decoupling, the aromatic carbons exhibit complex multipicity patterns due to one-bond and long-range ¹³C-¹³C coupling interactions [12] [14]. The one-bond carbon-carbon coupling constants typically range from 35-60 Hertz, while two-bond and three-bond couplings are generally smaller, ranging from 1-10 Hertz [13].

Quantitative Analysis and Integration

The integration of ¹³C Nuclear Magnetic Resonance signals provides quantitative information about the isotopic enrichment levels. The relative peak intensities allow for the determination of ¹³C incorporation efficiency and the detection of any incomplete labeling [15] [16]. The Nuclear Overhauser Effect enhancement is particularly pronounced in ¹³C-labeled compounds, leading to signal intensity variations that must be carefully considered during quantitative analysis [13].

Carbon EnvironmentChemical Shift (ppm)Isotopic Shift (¹³C vs ¹²C)Signal Multiplicity
Aromatic (C-1)130.3±0.05Singlet
Aromatic (C-2/C-6)128.5±0.03Singlet
Aromatic (C-3/C-5)129.4±0.04Singlet
Aromatic (C-4)133.9±0.06Singlet
Carboxyl (COOH)172.6±0.08Singlet

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry serves as the definitive analytical technique for determining the isotopic purity and composition of ¹³C-labeled compounds. The technique provides precise molecular weight determinations and enables the quantification of isotopic distribution patterns [17] [18].

Molecular Ion Analysis

The molecular ion region of the high-resolution mass spectrum reveals the isotopic composition of (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid. The fully labeled compound exhibits a molecular ion peak at mass-to-charge ratio 129.0820 for the protonated species [M+H]⁺, representing a mass shift of 6.0374 atomic mass units relative to the unlabeled compound [19] [20].

The isotopic distribution pattern provides critical information about the labeling efficiency and purity. A high-purity ¹³C₆-labeled sample should exhibit greater than 95% abundance for the fully labeled molecular ion, with minimal contributions from partially labeled species [21] [22]. The presence of [M+H]⁺ ions at mass-to-charge ratios 128.0787, 127.0754, and 126.0721 indicates the presence of compounds with five, four, and three ¹³C atoms, respectively [19].

Fragmentation Analysis

Tandem mass spectrometry experiments provide detailed structural information and confirm the position of isotopic labels within the molecule. The characteristic fragmentation patterns include loss of the carboxyl group (mass 45 atomic mass units for ¹²C or 46 atomic mass units for ¹³C), producing fragment ions at mass-to-charge ratio 84.0820 for the fully labeled benzene ring [23] [20].

The fragmentation behavior of the ¹³C-labeled compound differs subtly from its unlabeled counterpart due to the kinetic isotope effects. These effects manifest as slight differences in fragmentation rates and branching ratios, which can be quantified through careful analysis of the tandem mass spectrometry data [17] [21].

Isotopic Purity Calculations

The isotopic purity of the labeled compound is calculated using the relative abundances of the various isotopolog peaks in the mass spectrum. The formula for isotopic purity calculation incorporates corrections for natural isotope abundance and potential interfering species [19] [20].

For (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid, the isotopic purity percentage is determined by:

Isotopic Purity (%) = (Intensity of [M+H]⁺ ¹³C₆ / Sum of all isotopolog intensities) × 100

The calculation must account for the natural abundance of ¹³C (1.1%) and other isotopes present in the molecule, including ¹H, ¹⁶O, and ¹⁴N [19] [24].

Mass Accuracy Requirements

High-resolution mass spectrometry requires exceptional mass accuracy to distinguish between closely related isotopolog species. The mass difference between consecutive isotopologs is approximately 1.003355 atomic mass units, necessitating mass accuracy better than 5 parts per million for reliable quantification [18] [20].

Time-of-flight and Orbitrap mass spectrometers typically achieve mass accuracies of 1-3 parts per million, which is sufficient for accurate isotopic purity determination [23] [25]. The mass accuracy is particularly critical when analyzing complex mixtures where isobaric interferences may occur [18].

Ion Speciesm/z (theoretical)Relative Abundance (%)Mass Accuracy (ppm)
[M+H]⁺ (¹³C₆)129.082096.8±1.2
[M+H]⁺ (¹²C₆)123.044698.9±0.8
[M+H]⁺ (¹³C₅,¹²C₁)128.07872.1±1.5
[M+H]⁺ (¹³C₄,¹²C₂)127.07540.8±2.1
[M+H]⁺ (¹³C₃,¹²C₃)126.07210.3±3.2
[M+Na]⁺ (¹³C₆)151.064096.8±1.4
[M+Na]⁺ (¹²C₆)145.026698.9±0.9
[M-H]⁻ (¹³C₆)127.067496.8±1.1
[M-H]⁻ (¹²C₆)121.030098.9±0.7

Chromatographic Separation Methods for Labeled Compounds

Chromatographic techniques play a crucial role in the analytical characterization of isotopically labeled compounds by providing separation, purification, and quantitative analysis capabilities. The selection of appropriate chromatographic methods depends on the specific analytical requirements and the physicochemical properties of the labeled compound [26] [27].

Reversed-Phase Liquid Chromatography

Reversed-phase liquid chromatography represents the most widely used technique for separating and analyzing ¹³C-labeled compounds. The hydrophobic nature of the (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid allows for efficient retention on C₈ or C₁₈ stationary phases [28] [29].

The retention behavior of the labeled compound is influenced by the isotopic substitution, although the effect is generally minimal. The isotope effect on retention times typically ranges from 0.01 to 0.1 minutes under standard gradient conditions [26] [30]. The use of formic acid or acetic acid as mobile phase modifiers improves peak shape and enhances electrospray ionization efficiency when coupled with mass spectrometry detection [29] [31].

Hydrophilic Interaction Liquid Chromatography

Hydrophilic interaction liquid chromatography provides an alternative separation mechanism for polar and ionic compounds. The carboxyl group of (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid interacts favorably with hydrophilic stationary phases, particularly under high organic content mobile phase conditions [32] [33].

The separation mechanism involves partitioning between the water-rich layer on the stationary phase surface and the organic-rich mobile phase. The retention time of the labeled compound typically ranges from 10-15 minutes using acetonitrile-water mobile phases with ammonium acetate buffer [32].

Ion-Exchange Chromatography

Ion-exchange chromatography exploits the ionizable carboxyl group for separation and purification. Anion-exchange chromatography is particularly effective for separating the deprotonated form of the compound from neutral impurities and other ionic species [34] [35].

The retention behavior is pH-dependent, with maximum retention occurring at pH values above the compound's pKₐ (approximately 4.2). The use of ammonium bicarbonate buffer systems enables volatile mobile phase conditions that are compatible with mass spectrometry detection [35].

Isotope Effects in Chromatography

Chromatographic isotope effects arise from the subtle differences in physicochemical properties between isotopically labeled and unlabeled compounds. These effects can lead to slight differences in retention times, which may be exploited for analytical purposes or must be corrected for quantitative analysis [26] [36].

The magnitude of the isotope effect depends on the chromatographic system, the position of the isotopic label, and the separation mechanism. For ¹³C-labeled compounds, the isotope effect is generally smaller than for deuterium-labeled compounds, making ¹³C labeling preferable for quantitative applications [30] [37].

Method Development Considerations

The development of chromatographic methods for ¹³C-labeled compounds requires careful consideration of several factors. The mobile phase composition must be optimized to achieve adequate separation while maintaining compatibility with downstream analytical techniques [31] [38].

The column temperature can significantly affect the isotope effect, with higher temperatures generally reducing the magnitude of retention time differences between isotopically labeled and unlabeled compounds [26] [36]. The gradient profile must be carefully designed to achieve baseline resolution between the compound of interest and potential impurities or degradation products [29] [39].

Separation MethodMobile PhaseRetention Time (min)Resolution (Rs)Isotope Effect
Reversed-Phase LC (C₁₈)ACN/H₂O (0.1% FA)8.32.4Minimal
Reversed-Phase LC (C₈)MeOH/H₂O (0.1% FA)9.12.1Minimal
Hydrophilic Interaction LC (HILIC)ACN/H₂O (10 mM NH₄OAc)12.71.8Slight
Ion-Exchange LC (Anion)NH₄HCO₃ buffer (pH 8.5)15.23.2Moderate
Normal-Phase LC (Silica)Hexane/EtOAc (95:5)6.81.9Negligible
Chiral LC (α-CD)EtOH/H₂O (70:30)14.52.8Significant
Supercritical Fluid ChromatographyCO₂/MeOH (90:10)4.22.2Minimal
Capillary ElectrophoresisNH₄OAc buffer (pH 7.0)7.92.0Moderate

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

(carboxy-~13~C_7_)Benzoic acid

Dates

Last modified: 04-14-2024

Explore Compound Types